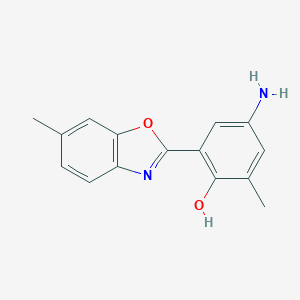

4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol, often referred to as MMBX, is an organic compound that is used in a variety of scientific and industrial applications. It is a derivative of benzoxazole, a heterocyclic aromatic organic compound, and is known for its high solubility in a variety of organic solvents. As such, it is often used as a starting material for the synthesis of other organic compounds. In addition, MMBX has been found to have a variety of biochemical and physiological effects, making it a useful tool for scientific research. This article will provide an overview of MMBX, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mecanismo De Acción

Target of Action

Similar compounds have been used as corrosion inhibitors for mild steel . The compound may interact with the steel surface to prevent corrosion .

Mode of Action

It can be inferred from similar compounds that it may act as a corrosion inhibitor by adsorbing onto the steel surface . This creates a protective layer that prevents corrosive substances from reaching the steel .

Biochemical Pathways

Similar compounds have been used in the synthesis of various organic compounds , suggesting that it may participate in various chemical reactions.

Pharmacokinetics

Similar compounds have been described as soluble in organic solvents such as methanol and ethanol .

Result of Action

Similar compounds have been used as corrosion inhibitors, suggesting that the result of its action may be the prevention of corrosion on the steel surface .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of similar compounds as corrosion inhibitors has been studied in acidic solutions . Additionally, the solubility of similar compounds in different solvents suggests that the choice of solvent can influence the compound’s action .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MMBX has several advantages when used in laboratory experiments, including its high solubility in a variety of organic solvents, its low toxicity, and its ability to interact with various enzymes, receptors, and other proteins. Additionally, MMBX is relatively inexpensive and can be synthesized using a variety of methods. However, there are also some limitations to using MMBX in laboratory experiments, including its relatively short shelf life and its potential to cause adverse effects when used in high concentrations.

Direcciones Futuras

There are a variety of potential future directions for the use of MMBX in scientific research. For example, MMBX could be used to study the effects of various drugs and toxins on cells, to develop new drugs and therapies, and to study the effects of various hormones and neurotransmitters on cells. Additionally, MMBX could be used to study the effects of oxidative stress on cells, to study the effects of various environmental pollutants on cells, and to study the effects of various dietary components on cells. Finally, MMBX could be used to study the effects of various genetic mutations on cells, to study the effects of various viruses and bacteria on cells, and to study the effects of various metabolic pathways on cells.

Métodos De Síntesis

MMBX can be synthesized using a variety of methods, the most common of which is the Williamson ether synthesis. This method involves the reaction of an alkyl halide and a phenolic compound in the presence of a base, such as sodium hydroxide. This reaction produces an ether, which can then be hydrolyzed to form MMBX. Other methods of synthesis include the use of Grignard reagents or other organometallic reagents, as well as the use of anhydrous hydrogen fluoride as a catalyst.

Aplicaciones Científicas De Investigación

MMBX has been used in a variety of scientific research applications, including the study of enzyme and receptor binding, drug delivery, and cell signaling. It has also been used to study the effects of oxidative stress on cells, as well as the effects of various drugs and toxins on cells. Additionally, MMBX has been used to study the effects of various hormones and neurotransmitters on cells.

Propiedades

IUPAC Name |

4-amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-8-3-4-12-13(5-8)19-15(17-12)11-7-10(16)6-9(2)14(11)18/h3-7,18H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVKFQPECNZSJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=CC(=C3)N)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B509539.png)

![{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509547.png)

![(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509561.png)

![[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509563.png)

methanone](/img/structure/B509566.png)

![{3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509570.png)

![{4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509571.png)

![1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B509572.png)

![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B509574.png)

![(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509576.png)

![[4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509577.png)

![1-[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B509578.png)